A Comprehensive Technical Guide to 2,5-Difluoropyridine for Researchers and Drug Development Professionals
A Comprehensive Technical Guide to 2,5-Difluoropyridine for Researchers and Drug Development Professionals
CAS Number: 84476-99-3
This technical guide provides an in-depth overview of 2,5-Difluoropyridine, a key fluorinated heterocyclic compound with significant applications in medicinal chemistry and agrochemical synthesis. This document details its chemical and physical properties, experimental protocols for its synthesis and derivatization, and its role as a crucial building block for targeted therapeutics, including kinase inhibitors.
Core Properties of 2,5-Difluoropyridine
2,5-Difluoropyridine is a colorless liquid at room temperature. The introduction of two fluorine atoms onto the pyridine (B92270) ring significantly alters its electronic properties, enhancing its utility as a synthetic intermediate.[1] The strong electron-withdrawing nature of fluorine can increase the metabolic stability and binding affinity of derivative compounds.[2]
Physicochemical Data
| Property | Value | Reference(s) |
| CAS Number | 84476-99-3 | [3] |
| Molecular Formula | C₅H₃F₂N | [3] |
| Molecular Weight | 115.08 g/mol | [3][4] |
| Appearance | Colorless liquid | - |
| Melting Point | -33 °C | [5] |
| Boiling Point | 115 °C | [5] |
| Density | 1.274 g/mL at 25 °C | [6] |
| Refractive Index | n20/D 1.445 | [6] |
| Flash Point | 24 °C (closed cup) | [6] |
Safety Information
2,5-Difluoropyridine is classified as a flammable liquid and vapor. It is known to cause skin and serious eye irritation and may lead to respiratory irritation.[1] Appropriate personal protective equipment should be worn, and the compound should be handled in a well-ventilated area.
| Hazard Statement | Code |
| Flammable liquid and vapor | H226 |
| Causes skin irritation | H315 |
| Causes serious eye irritation | H319 |
| May cause respiratory irritation | H335 |
Synthesis and Experimental Protocols
The primary synthetic route to 2,5-Difluoropyridine is through a halogen exchange (Halex) reaction, typically starting from 2,5-dichloropyridine (B42133).[7][8] This method involves the nucleophilic substitution of chlorine atoms with fluorine.
Experimental Protocol: Synthesis of 2,5-Difluoropyridine via Halogen Exchange
Objective: To synthesize 2,5-Difluoropyridine from 2,5-dichloropyridine.
Materials:
-
2,5-Dichloropyridine
-
Anhydrous potassium fluoride (B91410) (KF) or Cesium fluoride (CsF)
-
Polar aprotic solvent (e.g., Dimethyl sulfoxide (B87167) (DMSO) or Sulfolane)
-
Phase-transfer catalyst (optional, e.g., tetraphenylphosphonium (B101447) bromide)
-
Inert gas (e.g., Nitrogen or Argon)
-
Standard laboratory glassware for reflux and distillation
-
Heating mantle and magnetic stirrer
-
Vacuum distillation apparatus
Procedure:
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous potassium fluoride (or cesium fluoride) and the chosen polar aprotic solvent. If using, add the phase-transfer catalyst at this stage.
-
Reaction: Heat the mixture to the reaction temperature (typically between 180-210°C) under an inert atmosphere.[9] Once the temperature has stabilized, slowly add 2,5-dichloropyridine to the reaction mixture.
-
Monitoring: The reaction is typically stirred at an elevated temperature for several hours. The progress of the reaction can be monitored by gas chromatography (GC) to observe the consumption of the starting material and the formation of the product.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The product, 2,5-difluoropyridine, is then isolated by fractional distillation under reduced pressure.[10]
-
Characterization: The identity and purity of the final product can be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.[4][11][12][13]
Applications in Drug Discovery and Agrochemicals
2,5-Difluoropyridine is a valuable building block in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries.[2] Its unique electronic properties make it a desirable scaffold for creating targeted therapies and effective crop protection agents.
Pharmaceutical Applications: Kinase Inhibitors
2,5-Difluoropyridine serves as a key intermediate in the development of kinase inhibitors.[2] The fluorine atoms can enhance the binding affinity and metabolic stability of these targeted drugs. A notable example is the synthesis of precursors to drugs like Leniolisib, a selective PI3Kδ inhibitor.[7]
Agrochemical Applications
In the agrochemical sector, derivatives of difluoropyridine are used in the synthesis of herbicides. For instance, a structurally related compound, 5-chloro-2,3-difluoropyridine, is a precursor to the herbicide Clodinafop-propargyl, which is effective against grass weeds in cereal crops.[3][14]
Experimental Protocol: Synthesis of a Quinolone Carboxylic Acid Ester Intermediate
Objective: To outline the multi-step synthesis of 8-chloro-1-cyclopropyl-7-fluoro-9-methyl-4-oxo-4H-quinolizine-3-carboxylic acid ester, a key intermediate for antibacterial drugs, starting from 2,5-Difluoropyridine.[15][16]
Materials:
-
2,5-Difluoropyridine
-
Chlorine source compound
-
Methyl donor
-
Diethyl oxalate (B1200264)
-
Appropriate non-protonic solvents and strong bases
Procedure Overview:
-
Chlorination: 2,5-Difluoropyridine is reacted with a chlorine source in a non-protonic solvent to yield 4-chloro-2,5-Difluoropyridine.[16]
-
Methylation: The resulting compound is then reacted with a methyl donor to produce 4-chloro-2,5-difluoro-3-methylpyridine.[16]
-
Cyanomethylation: This is followed by a reaction with cyclopropylacetonitrile under strong alkaline conditions to form 2-(4-chloro-5-fluoro-3-methylpyridin-2-yl)-2-cyclopropylethanenitrile.[16]
-
Reduction to Aldehyde: The nitrile is then converted to the corresponding aldehyde, 2-(4-chloro-5-fluoro-3-methylpyridin-2-yl)-2-cyclopropylethanal.[16]
-
Cyclization: Finally, the aldehyde is reacted with diethyl oxalate to yield the target molecule, 8-chloro-1-cyclopropyl-7-fluoro-9-methyl-4-oxo-4H-quinolizine-3-carboxylic acid ester.[16]
Role in Modulating Signaling Pathways: The PI3K/Akt Pathway
The dysregulation of cellular signaling pathways is a hallmark of many diseases, including cancer and autoimmune disorders. Kinase inhibitors are designed to specifically target and inhibit the activity of kinases, which are key enzymes in these pathways. The PI3K/Akt pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[17][18]
Leniolisib is a selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[7][19] Hyperactivation of the PI3Kδ pathway is associated with activated PI3K delta syndrome (APDS), a primary immunodeficiency.[20] Leniolisib works by blocking the activity of PI3Kδ, thereby normalizing the downstream signaling cascade and reducing the symptoms of the disease.[7][20]
References
- 1. 84476-99-3 | 2,5-Difluoropyridine [fluoromart.com]
- 2. researchgate.net [researchgate.net]
- 3. Research on Synthesis Process of Clodinafop-propargyl - Dissertation [m.dissertationtopic.net]
- 4. 2,5-Difluoropyridine(84476-99-3) 1H NMR spectrum [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Leniolisib: a novel treatment for activated phosphoinositide-3 kinase delta syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN105777621A - Synthesis method of medicinal raw material 2,5-difluoropyridine - Google Patents [patents.google.com]
- 9. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents [patents.google.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. mdpi.com [mdpi.com]
- 12. emerypharma.com [emerypharma.com]
- 13. Spectroscopic and structural investigation of 2,5-dicarboxy-1-methylpyridinium inner salt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CN105418494A - Preparation method of clodinafop propargyl - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. Page loading... [guidechem.com]
- 17. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 18. cusabio.com [cusabio.com]
- 19. PI3Kδ Pathway Dysregulation and Unique Features of Its Inhibition by Leniolisib in Activated PI3Kδ Syndrome and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Leniolisib: a drug providing a promising avenue for the treatment of activated phosphoinositide 3-kinase δ syndrome (APDS) - PMC [pmc.ncbi.nlm.nih.gov]






